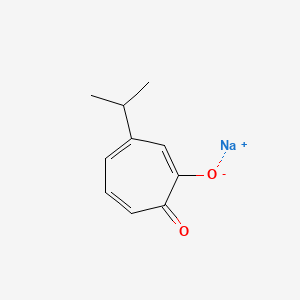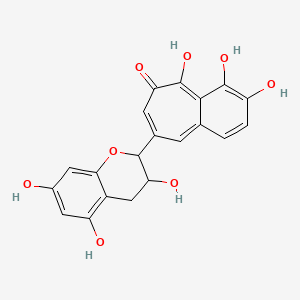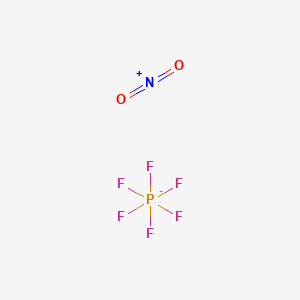![molecular formula C58H90O5 B579281 [S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol CAS No. 18289-92-4](/img/structure/B579281.png)
[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol typically involves esterification reactions. One common method is the reaction of octadecanoic acid with a suitable alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality ester products suitable for various applications.
化学反応の分析
Types of Reactions
[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but typically include substituted esters or alcohols.
科学的研究の応用
[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is used in the study of lipid metabolism and the role of esters in biological systems.
Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of [S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol involves its interaction with lipid membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing octadecanoic acid and other metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and energy metabolism.
類似化合物との比較
[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol can be compared with other similar compounds, such as:
Glyceryl monostearate: Similar in structure but with different functional groups.
Stearic acid esters: Similar in terms of the octadecanoic acid component but with different alcohol components.
Triglycerides: Similar in terms of ester functional groups but with three fatty acid chains instead of two.
特性
CAS番号 |
18289-92-4 |
|---|---|
分子式 |
C58H90O5 |
分子量 |
867.353 |
IUPAC名 |
[(2S)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate |
InChI |
InChI=1S/C58H90O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40-48-56(59)61-50-55(63-57(60)49-41-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-62-58(52-42-34-31-35-43-52,53-44-36-32-37-45-53)54-46-38-33-39-47-54/h31-39,42-47,55H,3-30,40-41,48-51H2,1-2H3/t55-/m1/s1 |
InChIキー |
PXQDBAUPWCFUDF-KZRJWCEASA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CCCCCCCCCCCCCCCCC |
同義語 |
[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)
![(3R,5R,5'S,8R,9S,10S,13S,14S,17R)-5',10,13-trimethyl-2'-phenylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,4'-1,3,2-dioxaborolane]-3-ol](/img/structure/B579199.png)


![(3R)-2,2,5,5-tetramethyl-4-propan-2-ylidene-1-oxaspiro[2.2]pentane](/img/structure/B579204.png)
![13-Oxabicyclo[8.2.1]trideca-1(12),10-diene](/img/structure/B579205.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B579206.png)

![Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]](/img/structure/B579212.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-A]pyrazine](/img/structure/B579213.png)




